methyl 3-methyl-2-butenyl ether
Description
Compound Definition and Structural Context within Allylic Ether Chemistry
Methyl 3-methyl-2-butenyl (B1208987) ether, also known as methyl prenyl ether or 1-methoxy-3-methyl-2-butene, is an organic molecule with the chemical formula C₆H₁₂O. nih.gov Structurally, it consists of a methyl group linked via an ether oxygen to a 3-methyl-2-butenyl group. This latter fragment, commonly known as a prenyl group, is a five-carbon isoprenoid unit. The presence of the double bond in the allylic position to the ether oxygen is the defining feature that places this compound within the important class of allylic ethers.
The geometry of the double bond and the presence of the ether functionality are central to its chemical reactivity. Allylic ethers, in general, are known for their unique reactivity, including their propensity to undergo sigmatropic rearrangements and their utility as protecting groups for alcohols. The prenyl moiety, in particular, is a fundamental building block in the biosynthesis of terpenes and steroids, making simple prenyl ethers like the methyl ether valuable model compounds for studying the reactivity of these more complex systems.
Below is a table summarizing some of the key physicochemical properties of methyl 3-methyl-2-butenyl ether.
| Property | Value |
| CAS Number | 22093-99-8 nih.gov |
| Molecular Formula | C₆H₁₂O nih.gov |
| Molecular Weight | 100.16 g/mol nih.gov |
| IUPAC Name | 1-methoxy-3-methylbut-2-ene nih.gov |
| Synonyms | Methyl prenyl ether, this compound nih.gov |
| Physical State | Liquid (presumed at standard conditions) |
| Boiling Point | Not precisely reported, but related ethers have comparable boiling points. |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. |
This table is populated with data from publicly available chemical databases. Experimental values may vary.
Research Significance in Contemporary Organic Synthesis and Chemical Biology
The academic interest in this compound and related prenyl ethers is multifaceted, spanning their use as synthetic intermediates, protecting groups, and probes for biological processes.
In the realm of organic synthesis , the prenyl ether group is a valuable tool. One of the most significant reactions of aryl prenyl ethers is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement that leads to the formation of ortho-prenylated phenols. nih.gov This reaction is a powerful method for the direct introduction of the isoprenoid side chain onto an aromatic ring, a key step in the synthesis of many natural products with interesting biological activities. nih.gov While the methyl ether itself is not an aryl ether, its reactivity can be informative for understanding the fundamental principles of these rearrangements.
Furthermore, prenyl ethers can serve as protecting groups for alcohols. The ether linkage is relatively stable to a range of reaction conditions, yet it can be cleaved under specific, often mild, conditions. This allows chemists to mask a reactive alcohol functional group while performing transformations on other parts of a molecule.
In the context of chemical biology , the study of simple molecules like this compound can provide insights into the biosynthesis of prenylated natural products. The prenyl group is a common feature in a vast array of biologically active molecules, and understanding its reactivity and interactions is crucial. While direct studies on this compound in biological systems are not extensively reported, research on the enzymatic transfer of prenyl groups often involves substrates with similar structural features.
Overview of Key Academic Research Trajectories and Challenges
The academic research involving this compound and its structural relatives is primarily focused on harnessing and controlling their unique reactivity.
A major research trajectory is the development of new synthetic methods that utilize the prenyl ether moiety. This includes the design of novel catalysts to effect Claisen rearrangements under milder conditions and with greater control over regioselectivity, especially for polysubstituted aromatic rings. nih.gov The development of new methods for the synthesis of prenyl ethers themselves is also an active area of research.
Another significant area of investigation is the refinement of prenyl ethers as protecting groups . The challenge lies in developing orthogonal deprotection strategies, where a specific prenyl ether can be cleaved in the presence of other protecting groups. This allows for more complex and efficient synthetic routes to be designed.
Key challenges in the field include:
Regioselectivity: In reactions such as the Claisen rearrangement, controlling the position of the prenyl group migration on the aromatic ring can be difficult, especially with unsymmetrical substrates. nih.gov
Stereoselectivity: For chiral prenyl ethers, maintaining or controlling the stereochemistry during reactions is a significant hurdle.
Competing Reactions: The double bond in the prenyl group can undergo various other reactions, such as addition or oxidation, which can compete with the desired transformation of the ether functionality.
Future research will likely focus on the development of highly selective catalytic systems to address these challenges, as well as exploring the application of these ethers in new areas of chemical synthesis and biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDNWRPFWUJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944727 | |
| Record name | 1-Methoxy-3-methylbut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22093-99-8 | |
| Record name | NSC245159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-3-methylbut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-3-methylbut-2-ene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Iii. Reaction Mechanisms and Chemical Reactivity of Methyl 3 Methyl 2 Butenyl Ether
Ether Cleavage Reactions
Ether cleavage involves the breaking of the carbon-oxygen bond of the ether. This can be achieved through acid-mediated or oxidative pathways.
The cleavage of ethers by strong acids is a common organic reaction. wikipedia.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com In the case of methyl 3-methyl-2-butenyl (B1208987) ether, the reaction proceeds via a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the ether and the reaction conditions. chemistrysteps.commasterorganicchemistry.com
The first step in acid-mediated ether cleavage is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). chemistrysteps.comyoutube.com This protonation converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com
For methyl 3-methyl-2-butenyl ether, the subsequent step involves a nucleophilic attack by the halide ion. Given that one of the alkyl groups is a methyl group (a primary carbon), the reaction is likely to proceed through an S(_N)2 pathway. masterorganicchemistry.commasterorganicchemistry.com In an S(_N)2 reaction, the nucleophile attacks the less sterically hindered carbon atom. In this case, the methyl carbon is less hindered than the allylic carbon of the 3-methyl-2-butenyl group.
Therefore, the iodide or bromide ion will attack the methyl group, leading to the formation of methyl iodide or methyl bromide and 3-methyl-2-buten-1-ol (B147165). masterorganicchemistry.com
Reaction Scheme: (CH(_3))(_2)C=CHCH(_2)OCH(_3) + HBr → (CH(_3))(_2)C=CHCH(_2)OH + CH(_3)Br
If a carbocation intermediate can be sufficiently stabilized, an S(_N)1 mechanism might compete. wikipedia.org However, for a primary ether like this, the S(_N)2 pathway is generally favored. masterorganicchemistry.com
The ether linkage can also be cleaved through oxidative degradation. This often involves the use of strong oxidizing agents or advanced oxidation processes. For instance, Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is known to degrade ethers like methyl tert-butyl ether (MTBE). nih.govnih.govresearchgate.net The reaction proceeds through the generation of highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net
These radicals can abstract a hydrogen atom from the carbon adjacent to the ether oxygen, initiating a cascade of reactions that ultimately leads to the cleavage of the C-O bond. nih.govresearchgate.net In the case of this compound, hydrogen abstraction could occur from the methyl group or the methylene (B1212753) group of the butenyl chain.
Molecular Rearrangement Processes
Molecular rearrangements are fundamental reactions in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized. For this compound, these processes are primarily driven by the electronic nature of the prenyl group and the ether linkage, leading to the formation of more stable isomers.
Under acidic conditions, the ether oxygen of this compound can be protonated, creating a good leaving group (methanol). Departure of methanol (B129727) would generate a prenyl carbocation. However, this primary allylic carbocation is in resonance with a more stable tertiary allylic carbocation.
Carbocation rearrangements are common transformations that occur to increase stability, typically proceeding through 1,2-hydride or 1,2-alkyl shifts. lumenlearning.comyoutube.com Whenever a reaction involves a carbocation intermediate, the possibility of rearrangement to a more stable carbocation must be considered. lumenlearning.comwizeprep.com The stability of carbocations generally follows the order: tertiary > secondary > primary. wizeprep.comyoutube.com
In the context of the prenyl system, if a carbocation were formed at a less substituted position, it would readily rearrange. For example, in related alcohol dehydration or SN1 reactions, an initially formed secondary carbocation will rearrange to a more stable tertiary carbocation via a hydride shift if a neighboring carbon has a hydrogen atom to move. lumenlearning.compearson.com If no such hydrogen is available, an alkyl group (like a methyl group) can migrate in a similar fashion, known as an alkyl shift. lumenlearning.com These shifts are driven by the energetic favorability of forming a more stabilized carbocationic intermediate. youtube.com The rearranged carbocation then reacts further to yield a product with a different carbon skeleton than the starting material. lumenlearning.com
Table 1: General Stability of Carbocations
| Carbocation Type | Relative Stability | Reason for Stability |
|---|---|---|
| Tertiary Benzylic | Most Stable | Resonance and Hyperconjugation |
| Tertiary Allylic | Very High | Resonance and Hyperconjugation |
| Tertiary | High | Hyperconjugation |
| Secondary | Moderate | Hyperconjugation |
| Primary | Low | Minimal Hyperconjugation |
| Methyl | Least Stable | No Hyperconjugation |
This table illustrates the general hierarchy of carbocation stability which governs the direction of rearrangement processes.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. testbook.comlibretexts.org They are highly stereospecific and are governed by the rules of orbital symmetry. masterorganicchemistry.com Two of the most important pericyclic reactions relevant to the structure of this compound are sigmatropic rearrangements, specifically the Claisen and Cope rearrangements. libretexts.org
The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction involves the concerted movement of six electrons through a six-membered cyclic transition state to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. wikipedia.orglibretexts.org While this compound is not an allyl vinyl ether itself, its structure is analogous. The Claisen rearrangement of prenyl aryl ethers has been studied extensively, where the prenyl group migrates from an oxygen atom to a carbon atom on the aromatic ring. nih.govrsc.org This process is a powerful tool for forming carbon-carbon bonds. wikipedia.org
The Cope rearrangement is another rsc.orgrsc.org-sigmatropic rearrangement, but it involves a 1,5-diene system. masterorganicchemistry.comorganic-chemistry.org It is a thermal isomerization that interconverts two 1,5-dienes, driven by the formation of the more thermodynamically stable isomer. organic-chemistry.org The reaction proceeds through a cyclic, six-electron transition state, similar to the Claisen rearrangement. masterorganicchemistry.comyoutube.com While this compound is not a 1,5-diene, its carbon skeleton is part of systems that can undergo Cope-type rearrangements, especially in more complex molecules where the ether might be part of a larger diene framework or can be converted into one. nih.gov
Table 2: Comparison of Claisen and Cope Rearrangements
| Feature | Claisen Rearrangement | Cope Rearrangement |
|---|---|---|
| Reactant Type | Allyl vinyl ethers, Allyl aryl ethers wikipedia.orglibretexts.org | 1,5-dienes masterorganicchemistry.comorganic-chemistry.org |
| Bond Changes | One C-O σ-bond breaks, one C-C σ-bond forms masterorganicchemistry.com | One C-C σ-bond breaks, one C-C σ-bond forms masterorganicchemistry.com |
| Driving Force | Formation of a stable C=O bond or an aromatic system wikipedia.orglibretexts.org | Formation of a more stable (e.g., more substituted) alkene organic-chemistry.org |
| Nature | rsc.orgrsc.org-Sigmatropic Rearrangement wikipedia.orgyoutube.com | rsc.orgrsc.org-Sigmatropic Rearrangement masterorganicchemistry.comyoutube.com |
This table provides a comparative overview of the key features of the Claisen and Cope rearrangements.
Functionalization of the Allylic Position Adjacent to the Ether Linkage
The allylic position in an alkene is the carbon atom adjacent to the double bond. This compound has two such positions: the methyl groups at C3 (proximal to the double bond) and the CH2 group at C1, which is adjacent to both the ether linkage and the double bond. The term "allylic position adjacent to the ether linkage" refers to this C1 position.
Functionalization of this position is challenging due to the presence of other reactive sites. However, modern synthetic methods have enabled the selective functionalization of specific C-H bonds. For instance, rhodium(II) carbene chemistry has been used for the regio- and stereoselective C-H functionalization of less activated allylic C-H bonds in allyl silyl (B83357) ethers, even in the presence of more electronically favored C-H bonds. nih.gov This type of reaction proceeds by inserting a carbene into the target C-H bond, offering a pathway to introduce new functional groups. nih.gov
Another approach involves the deprotonation of an allylic position to form an allylic anion, which can then react with an electrophile. In related systems, it has been shown that allylic deprotonation can be the rate- and stereodetermining step, allowing for the synthesis of specific alkene isomers. nih.gov By carefully choosing the base and reaction conditions, it is possible to selectively functionalize one allylic position over another. The presence of the adjacent ether oxygen in this compound would influence the acidity of the C1 protons and the stability of the resulting anion, potentially directing functionalization to this site.
Iv. Spectroscopic Elucidation and Theoretical Characterization of Methyl 3 Methyl 2 Butenyl Ether
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the precise arrangement of atoms within the methyl 3-methyl-2-butenyl (B1208987) ether molecule can be determined.
The ¹H-NMR spectrum of methyl 3-methyl-2-butenyl ether provides information about the different types of protons and their chemical environments. The chemical shifts (δ) are influenced by the electron density around the protons.
¹H-NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| =CH | ~5.3 | Triplet (t) | 1H |
| -O-CH₂- | ~3.8 | Doublet (d) | 2H |
| -O-CH₃ | ~3.2 | Singlet (s) | 3H |
| =C(CH₃)₂ | ~1.7 | Singlet (s) | 6H |
Note: The exact chemical shifts can vary slightly depending on the solvent used. The values presented are typical.
The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
¹³C-NMR Data
| Carbon Atom | Chemical Shift (ppm) |
| =C (CH₃)₂ | ~138 |
| =C H | ~120 |
| -O-C H₂- | ~68 |
| -O-C H₃ | ~58 |
| =C(C H₃)₂ | ~26, ~18 |
Note: The exact chemical shifts can vary slightly depending on the solvent used. The values presented are typical.
Two-dimensional (2D) NMR experiments provide further insight into the connectivity of the molecule by showing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show a cross-peak between the vinylic proton (=CH) and the methylene (B1212753) protons (-O-CH₂-), confirming their adjacent positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~68 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. Key HMBC correlations for this compound would include:
The protons of the methoxy (B1213986) group (-O-CH₃) showing a correlation to the methylene carbon (-O-CH₂-).
The methylene protons (-O-CH₂-) showing a correlation to the vinylic carbon (=CH).
The vinylic proton (=CH) showing correlations to the gem-dimethyl carbons (=C(CH₃)₂).
The methyl protons (=C(CH₃)₂) showing correlations to the quaternary vinylic carbon (=C(CH₃)₂) and the vinylic methine carbon (=CH).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. This information helps to confirm the molecular formula and provides additional structural clues.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, the molecular ion of ethers can sometimes be weak or absent. miamioh.edu The fragmentation pattern is often more informative.
Expected Fragmentation Pattern
| m/z | Fragment Ion | Interpretation |
| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |
| 85 | [M - CH₃]⁺ | Loss of a methyl group. docbrown.info |
| 69 | [C₅H₉]⁺ | Loss of the methoxy group (-OCH₃). This prenyl cation is often a prominent peak. researchgate.net |
| 41 | [C₃H₅]⁺ | A common fragment in unsaturated systems. |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3040 | C-H stretch | Vinylic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (methyl and methylene) |
| ~1670 | C=C stretch | Alkene |
| ~1100 | C-O stretch | Ether |
The presence of these absorption bands in the IR spectrum of a sample provides strong evidence for the presence of the corresponding functional groups in this compound.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govshimadzu.com In the analysis of a mixture containing this compound, the components are first separated based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of each component in the mixture and the determination of their relative proportions, thereby providing a robust method for purity analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a crucial analytical technique for the separation and purity assessment of this compound. While specific HPLC methods for this compound are not extensively detailed in the provided search results, the analysis of a closely related compound, ethyl 3-methyl-2-butenyl ether, offers valuable insights into potential methodologies. A reverse-phase (RP) HPLC method has been successfully employed for the analysis of ethyl 3-methyl-2-butenyl ether. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com The use of columns with smaller 3 µm particles is also an option for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This liquid chromatography method is noted for its scalability, making it suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies. sielc.com
The purity of solvents used in HPLC is paramount for achieving accurate and reproducible results. Commercial HPLC-grade solvents, such as tert-butyl methyl ether (MTBE), are available with high purity levels, often ≥99.8% or even 99.9%. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These solvents are characterized by low levels of non-volatile matter, acidity, and water content to ensure a stable baseline and clean chromatograms. avantorsciences.comsrlchem.com The quality of these solvents is often verified by their UV transmittance at specific wavelengths. avantorsciences.com
Table 1: Illustrative HPLC Purity Data for a Related Compound (tert-Butyl Methyl Ether)
| Parameter | Specification |
| Assay (GC) | min. 99.5% srlchem.com |
| Non Volatile Matter | max. 0.001% srlchem.com |
| Acidity (as CH3COOH) | max. 0.001% srlchem.com |
| Water (KF) | max. 0.05% srlchem.com |
This table is for illustrative purposes and shows typical specifications for a high-purity solvent used in HPLC.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens through which to investigate the molecular properties and reactivity of this compound. These theoretical approaches complement experimental data and offer a deeper understanding of the compound's behavior at a molecular level.
Density Functional Theory (DFT) is a computational method widely used to determine the optimized molecular structure and electronic properties of molecules. researchgate.netnih.gov By applying DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), one can predict bond lengths, bond angles, and dihedral angles of this compound in its ground state. nih.govresearchgate.net
Furthermore, DFT is employed to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests a molecule is more reactive. researchgate.net The Molecular Electrostatic Potential (MEP) can also be calculated to visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. researchgate.net
Table 2: Representative DFT-Calculated Electronic Properties
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |
This table outlines the type of data that can be obtained from DFT calculations.
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification. For instance, these calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov While a direct protocol for predicting mass spectra through quantum chemistry is not as straightforward, it can be used to understand fundamental fragmentation pathways. nih.gov
Similarly, quantum chemical methods can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The accuracy of these predictions can be high, with mean absolute errors that demonstrate good agreement with experimental values. nih.gov
Kinetic modeling is a computational technique used to simulate and understand the reaction pathways and energy landscapes of chemical processes. This approach is particularly valuable for studying complex reactions such as oxidation and combustion. For example, a detailed chemical kinetic reaction mechanism was developed to study the oxidation of 2-methyl-2-butene (B146552), a structurally related alkene, to understand its important reaction pathways. universityofgalway.ie
Computational methods provide a framework for analyzing structure-reactivity relationships. By examining the electronic and structural features of a molecule, it is possible to infer its reactivity. For instance, the presence of allylic C-H bonds and the stability of the resulting allylic radicals in molecules like 2-methyl-2-butene significantly influence their reactivity, particularly at different temperatures. universityofgalway.ie
The study of the reaction of chlorine atoms with C5 aldehydes, such as 3-methyl-2-butenal, demonstrates how computational and experimental methods can be combined to determine rate constants and propose reaction mechanisms. nih.gov These studies help in understanding the atmospheric degradation and lifetime of such compounds. nih.gov
V. Synthesis and Research on Derivatives and Analogs with the 3 Methyl 2 Butenyl Moiety
Structurally Related Ether Compounds
The ether linkage provides a stable connection for the prenyl group to various molecular scaffolds. The synthesis of these ethers often involves well-established methods, such as the Williamson ether synthesis, adapted for the specific requirements of the prenyl group. youtube.com
Ethyl 3-methyl-2-butenyl (B1208987) ether is a simple analog where the methyl group of the parent compound is replaced by an ethyl group. nih.govepa.gov While specific research on this particular ether is not extensively documented in high-impact literature, its synthesis can be readily achieved through standard etherification protocols. One common method is the Williamson ether synthesis, which involves the reaction of an ethoxide salt with a prenyl halide (e.g., prenyl bromide). youtube.com This reaction proceeds via an SN2 mechanism and is generally efficient for primary halides like prenyl bromide. youtube.com
| Property | Value | Reference |
| Molecular Formula | C7H14O | nih.gov |
| Molecular Weight | 114.19 g/mol | nih.gov |
| CAS Number | 22094-00-4 | epa.gov |
This table presents basic chemical data for Ethyl 3-Methyl-2-Butenyl Ether.
Bis(3-methyl-2-butenyl) ether, also known as diprenyl ether, contains two prenyl groups linked by an oxygen atom. nist.gov Its synthesis can be accomplished through various methods. One documented procedure involves the reaction of 3-methyl-but-3-en-1-al and 3-methyl-but-2-en-1-al with an excess of 3-methyl-but-2-en-1-ol in the presence of an acid catalyst like nitric acid. prepchem.com This process leads to the formation of the desired ether along with other acetal (B89532) byproducts. prepchem.com
| Property | Value | Reference |
| Molecular Formula | C10H18O | nist.gov |
| Molecular Weight | 154.2493 g/mol | nist.gov |
| CAS Number | 26902-25-0 | nist.gov |
This table presents basic chemical data for Bis(3-Methyl-2-Butenyl) Ether.
The synthesis of prenylated aryl and alkyl ethers is a significant area of research due to the prevalence of this motif in bioactive natural products.
Prenylated Aryl Ethers: The synthesis of aryl ethers can be achieved through methods like the Ullmann condensation or palladium-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org The Chan-Lam coupling, which involves the copper-catalyzed reaction of aryl boronic acids with alcohols, is another effective method. nih.gov A general approach for synthesizing aryl ethers involves the reaction of primary and secondary alcohols with aryl mesylates. nih.gov The development of new ligands has improved the efficiency of copper-catalyzed cross-coupling of aryl halides with a wide range of alcohols under milder conditions. organic-chemistry.org
Prenylated Alkyl Ethers: The Williamson ether synthesis remains a cornerstone for the preparation of alkyl ethers, particularly for primary alkyl halides. youtube.com For more complex or sterically hindered systems, alternative methods are continuously being developed. A net reductive etherification of aldehydes and alcohols using phosphines and an acid catalyst provides a hydride-free route to ethers with good functional group tolerance. nih.gov Palladium-catalyzed cross-coupling reactions have also been successfully applied to the synthesis of fluorinated alkyl aryl ethers, which are important in medicinal and agrochemical chemistry. nih.gov
Prenylated Carboxylic Acid Esters and Other Oxygenated Derivatives
Prenylated esters and other oxygenated derivatives are another important class of compounds, often found in natural products with interesting biological activities.
The synthesis of carboxylic acid esters is a fundamental transformation in organic chemistry. researchgate.net Classical methods often involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com More advanced methods include the use of activating agents to facilitate the reaction. researchgate.net The amidation of esters to form amides is also a key reaction, with catalytic methods being developed to improve efficiency and sustainability. mdpi.com
Recent research has focused on developing more direct and environmentally friendly methods. For instance, visible light-mediated photoredox catalysis allows for the use of carboxylic acids as traceless activation groups for radical conjugate additions. nih.gov Biocatalysis is also emerging as a powerful tool for the synthesis of complex molecules like α-amino esters from simple carboxylic acid esters. nih.gov
Many naturally occurring flavonoids are prenylated, which often enhances their biological activity. nih.govresearchgate.net These compounds serve as inspiration for the synthesis of novel prenylated derivatives.
Organometallic Prenyl Derivatives (e.g., Silanes, Stannanes)
Organometallic derivatives containing the prenyl group are valuable reagents in organic synthesis, allowing for the introduction of the prenyl moiety into a wide range of molecules.
Organosilanes: Organosilanes are versatile compounds used as coupling agents, crosslinking agents, and in surface modification. researchgate.netsinosil.com They are characterized by a carbon-silicon bond and often contain hydrolyzable groups that allow them to react with inorganic surfaces. researchgate.netmdpi.com The synthesis of organoalkoxysilanes can be achieved through various routes, including the hydrosilylation of alkenes. mdpi.com For example, an iridium-catalyzed hydrosilylation of a glucose-derived allylic ether with triethoxysilane (B36694) has been reported. mdpi.com
Organostannanes: Prenyl stannanes are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, for the formation of carbon-carbon bonds. researchgate.netsynthonix.com These reactions are widely used in the total synthesis of complex natural products. synthonix.com The synthesis of vinylstannanes can be achieved through the hydrostannylation of alkynes, with various catalysts controlling the regioselectivity of the addition. organic-chemistry.org The reaction of organolithium or Grignard reagents with trialkyltin halides is a common method for preparing arylstannanes. conicet.gov.ar
| Organometallic Reagent | Synthetic Utility | Key Reaction |
| Prenyl Silanes | Introduction of silyl (B83357) groups, crosslinking | Hydrosilylation |
| Prenyl Stannanes | Introduction of prenyl groups via C-C bond formation | Stille Coupling |
This table summarizes the synthetic utility of organometallic prenyl derivatives.
Naturally Occurring Prenylated Compounds as Research Models
Nature provides a rich source of complex molecules with diverse biological activities, and many of these are prenylated. These natural products serve as models and inspiration for synthetic chemists.
Prenylated compounds are biosynthesized by prenyltransferases, which attach isoprene (B109036) units to a variety of acceptor molecules. researchgate.netnih.gov This prenylation often enhances the bioactivity of the parent compound. openresearchlibrary.org Examples of naturally occurring prenylated compounds include:
Prenylated Stilbenoids: These compounds, found in some edible plants, exhibit promising health benefits, including antioxidant and anti-inflammatory activities. nih.gov
Prenylated Flavonoids: A large class of plant-derived compounds with a wide range of pharmacological activities, including anti-cancer and neuroprotective effects. nih.govresearchgate.net The position and number of prenyl groups can significantly influence their biological properties. researchgate.net
Prenylated Indole Alkaloids and Meroterpenoids: These compounds, often produced by fungi and cyanobacteria, display potent and diverse biological activities. researchgate.net
The study of the biosynthesis of these compounds provides insights into enzymatic strategies for prenylation, which can be harnessed for the chemoenzymatic synthesis of novel bioactive molecules. nih.gov
Prenylated Xanthones and Flavonoids
Prenylated Xanthones
Xanthones, or 9H-xanthen-9-ones, are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, and their prenylated derivatives are the most abundant group found in nature. benthamdirect.com These compounds are noted for their wide range of pharmacological activities, which has spurred significant interest in their synthesis. benthamdirect.comingentaconnect.com Synthetic strategies are diverse and aim to create new and more complex molecules, including those identical to naturally occurring ones like α-mangostin. benthamdirect.comingentaconnect.com
Common synthetic methods include the direct prenylation of hydroxylated xanthone (B1684191) precursors, Claisen rearrangement of O-prenylated ethers to yield C-prenylated derivatives, and subsequent cyclization reactions. benthamdirect.comingentaconnect.com The nucleophilic substitution of xanthone building blocks with prenyl bromide in an alkaline medium is a foundational technique. ingentaconnect.com Modern methodologies have been applied to improve these syntheses, such as Microwave-Assisted Organic Synthesis (MAOS), which dramatically reduces reaction times and can improve yields. ingentaconnect.com Heterogeneous catalysis, for instance using Montmorillonite K10 clay, has also been employed to facilitate these transformations. ingentaconnect.com The biosynthesis of these compounds in plants often involves precursor molecules like 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.gov The addition of prenyl groups can enhance the bioactivities of the xanthone core by increasing its lipophilicity, which improves interaction with biological membranes. nih.gov
Prenylated Flavonoids
Prenylated flavonoids are a subclass of flavonoids characterized by the attachment of one or more prenyl groups to the C6-C3-C6 flavonoid skeleton. nih.govnih.gov The addition of the lipophilic prenyl chain often enhances their biological activities compared to their non-prenylated precursors. researchgate.netnih.gov
The synthesis of prenylated flavonoids can be achieved through various methods. A common laboratory approach is the direct C-prenylation of commercially available flavonoids. nih.gov For example, the reaction of flavonoids with 3-methyl-2-buten-1-ol (B147165) in the presence of a Lewis acid like zinc chloride (ZnCl₂) can produce C-alkylated compounds in moderate yields. nih.gov Another route involves the O-prenylation of hydroxyl groups followed by a Claisen rearrangement. researchgate.net In nature, the biosynthesis of prenylated flavonoids starts from the chalcone (B49325) backbone, which is the precursor to other flavonoid classes. nih.gov The crucial prenylation step is catalyzed by prenyltransferase enzymes. nih.gov These enzymes attach the prenyl group, derived from dimethylallyl diphosphate (B83284) (DMAPP), to the flavonoid nucleus. nih.gov
Research has demonstrated a wide array of biological activities for prenylated flavonoids, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.gov
Table 1: Synthesis and Characteristics of Prenylated Xanthones and Flavonoids
| Compound Class | Synthetic Method | Precursors | Key Findings/Characteristics | Source(s) |
|---|---|---|---|---|
| Prenylated Xanthones | Simple prenylation, Claisen rearrangement, cyclization | Hydroxylated xanthones, prenyl bromide | Synthesis can be accelerated by microwave irradiation; heterogeneous catalysts like Montmorillonite K10 are used. | benthamdirect.comingentaconnect.com |
| Prenylated Xanthones | Biosynthesis | 1,3,7-Trihydroxyxanthone (1,3,7-THX) | Prenyl groups increase lipophilicity and enhance interaction with biological membranes. | nih.gov |
| Prenylated Flavonoids | One-step electrophilic substitution | Flavonoids (e.g., chrysin, naringenin), 3-methyl-2-buten-1-ol, ZnCl₂ | Produces C-alkylated flavonoids at various positions with moderate yields (23–36%). | nih.gov |
| Prenylated Flavonoids | Biosynthesis | Chalcone backbone, Dimethylallyl diphosphate (DMAPP) | Catalyzed by prenyltransferase enzymes; prenylation enhances bioactivity. | nih.gov |
Prenylated Coumarins and Furanocoumarins
Prenylated Coumarins
Coumarins (2H-1-benzopyran-2-one) are a significant class of lactones, and their prenylated derivatives exhibit a range of biological activities. nih.gov Synthetic routes to these compounds often involve the alkylation of hydroxycoumarin precursors. For instance, the natural product altissimacoumarin D and its analogs have been synthesized by reacting commercially available coumarins with prenyl bromide or geranyl bromide in the presence of potassium carbonate and acetone (B3395972). researchgate.net Another approach involves the Perkin condensation of substituted 2-hydroxybenzaldehydes with 2-(2,4-dihydroxyphenyl)acetic acid to form the coumarin (B35378) core, which can be subsequently prenylated. researchgate.net A Claisen/Cope rearrangement of a prenyl ether intermediate is a key step in some of these syntheses. researchgate.net
Prenylated Furanocoumarins
Furanocoumarins are coumarin derivatives containing a fused furan (B31954) ring. They are divided into two main types based on the furan ring's alignment: linear (psoralen-type) and angular (angelicin-type). nih.gov The biosynthesis of both types originates from the prenylation of the common precursor, umbelliferone (B1683723) (7-hydroxycoumarin). nih.gov The position of prenylation determines the final structure: prenylation at the C6 position leads to linear furanocoumarins, while prenylation at C8 yields angular ones. nih.gov
In parsley (Petroselinum crispum), a specific enzyme, umbelliferone dimethylallyltransferase (PcPT), has been identified that catalyzes this crucial step. nih.gov This enzyme shows high specificity for umbelliferone and dimethylallyl diphosphate (DMAPP), with a strong preference for catalyzing prenylation at the C6 position, thus primarily forming demethylsuberosin, the precursor to linear furanocoumarins. nih.gov Laboratory synthesis can also achieve these structures. For example, the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative addition of 4-hydroxycoumarins to 2-methyl-3-buten-2-ol (B93329) can produce a mixture of linear and angular furanocoumarin adducts. acs.org
Table 2: Synthetic Approaches to Prenylated Coumarins and Furanocoumarins
| Compound Type | Synthetic Method | Precursors/Reagents | Product Type | Source(s) |
|---|---|---|---|---|
| Prenylated Coumarins | Alkylation | 7-hydroxycoumarin, prenyl bromide, K₂CO₃ | O-prenylated and C-prenylated coumarins | researchgate.net |
| Furanocoumarins | Biosynthesis | Umbelliferone, Dimethylallyl diphosphate (DMAPP) | Linear (psoralen-type) and Angular (angelicin-type) | nih.gov |
| Furanocoumarins | Oxidative Addition | 4-hydroxycoumarins, 2-methyl-3-buten-2-ol, Cerium(IV) ammonium nitrate (CAN) | Mixture of linear and angular furanocoumarins | acs.org |
Prenylated Quinolone Alkaloids
Based on the conducted research, there is limited specific information available in the scientific literature regarding the synthesis of quinolone alkaloids that are specifically derivatized with a 3-methyl-2-butenyl (prenyl) moiety. While the synthesis of the quinolone core and its various other derivatives is well-documented, methods focusing on the introduction of a prenyl group appear to be a niche area of study not prominently featured in the reviewed sources.
Prenylated Stilbenoids and Chalcones
Prenylated Stilbenoids
Stilbenoids are a class of natural phenolic compounds built on a C6-C2-C6 skeleton. nih.gov The introduction of a prenyl group to this structure creates prenylated stilbenoids, which are found in plants, particularly in the Moraceae and Leguminosae families. nih.gov Research has shown that an efficient and versatile synthesis of C-prenylated stilbenoid methyl ethers can be achieved through a six-step convergent process that includes an optimized C-prenylation method. nih.gov
The biosynthesis of these compounds has been studied in peanuts (Arachis hypogaea), where specific prenyltransferase enzymes are responsible for the prenylation of resveratrol (B1683913), a common stilbenoid precursor. nih.gov These enzymes add the prenyl group to specific positions on the resveratrol backbone, initiating the diversification of phytoalexins in the plant. nih.gov
Prenylated Chalcones
Chalcones are open-chain flavonoids that serve as precursors for the biosynthesis of other flavonoids. researchgate.net They consist of two aromatic rings joined by an α,β-unsaturated ketone system. researchgate.net The synthesis of chalcones is often straightforward, making them attractive scaffolds for creating a large number of derivatives. researchgate.netnih.gov
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an appropriate aryl ketone and an aromatic aldehyde. researchgate.netmdpi.com To create prenylated chalcones, mono- or di-O-prenylated acetophenones are used as the ketone component in this condensation reaction. researchgate.net This strategy has been successfully used to synthesize a variety of novel prenylated chalcones for research into their biological activities. researchgate.netnih.gov
Table 3: Synthesis of Prenylated Stilbenoids and Chalcones
| Compound Class | Synthetic Method | Precursors/Reagents | Key Features | Source(s) |
|---|---|---|---|---|
| Prenylated Stilbenoids | Convergent Total Synthesis | Stilbenoid methyl ethers | A six-step process including an optimized C-prenylation step. | nih.gov |
| Prenylated Stilbenoids | Biosynthesis | Resveratrol, Prenyltransferase enzymes | Enzymes from peanuts (Arachis hypogaea) catalyze site-specific prenylation. | nih.gov |
| Prenylated Chalcones | Claisen-Schmidt Condensation | Prenylated acetophenones, Aromatic aldehydes | A widely used, efficient method for C-C bond formation to create the chalcone backbone. | researchgate.netmdpi.com |
Prenylated Furans (e.g., Rosefuran)
Rosefuran (3-methyl-2-prenylfuran) is a terpenoid compound and a minor but significant contributor to the aroma of roses. wikipedia.org It serves as a prominent example of a prenylated furan. The synthesis of rosefuran has been accomplished through numerous routes since its first reported synthesis in 1968 by George Büchi, which utilized an organomercury compound. wikipedia.org
A variety of synthetic strategies have been developed. One approach involves the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols. rsc.org For example, (Z)-3,7-dimethylocta-2,6-dien-4-yn-1-ol can be converted to rosefuran in high yield using a catalytic amount of K₂PdI₄. rsc.org Another strategy begins with more common starting materials, such as prenyl chloride. wikipedia.org Other methods include the cyclization of acyclic precursors like 5-oxogeraniol or the dehydration of 2-methyl-4-(3-methyl-2-furanyl)-2-butanol, which itself is prepared via a Grignard reaction. wikipedia.orgtandfonline.com Synthesis can also start from other furan derivatives; for instance, a Wittig reaction of 3-methyl-2-furanacetaldehyde can yield rosefuran. wikipedia.org An atom-economical approach involves a ruthenium-catalyzed reaction between an acetylene (B1199291) and an allyl alcohol to form a β,γ-unsaturated ketone, which is then cyclized to the furan structure. lookchem.com
Table 4: Selected Synthetic Routes to Rosefuran
| Method | Key Precursors/Reagents | Description | Source(s) |
|---|---|---|---|
| Palladium-Catalyzed Cycloisomerization | (Z)-3,7-Dimethylocta-2,6-dien-4-yn-1-ol, K₂PdI₄ | An efficient cyclization of an enynol to form the furan ring in high yield. | rsc.org |
| Grignard Reaction & Dehydration | Methyl 3-(3-methyl-2-furanyl)propionate, Methyl magnesium iodide | A multi-step process involving the creation of an alcohol intermediate followed by dehydration. | tandfonline.com |
| Wittig Reaction | 3-Methyl-2-furanacetaldehyde, Triphenylphosphonium isopropylide | Builds the prenyl side chain onto a pre-existing furan aldehyde. | wikipedia.org |
| Ru-Catalyzed Addition & Cyclization | Propargyl bromide, Acetone, 1-Buten-3-ol | An atom-economical route where the furan is assembled in two main steps from simple precursors. | lookchem.com |
| Base-Catalyzed Cyclization | Hydroxy alkynoates and alkynones | A route to furans through the cyclization of specifically functionalized acetylenic compounds. | acs.org |
Polymeric Materials Containing Prenyl Ether Units
A review of the available scientific literature from the conducted searches indicates that polymeric materials specifically constructed with repeating prenyl ether (3-methyl-2-butenyl ether) units are not a widely researched area. While extensive research exists on various classes of polyethers, such as poly(silyl ether)s, poly(ether-ester)s, and polyphenyl ethers, the synthesis and characterization of polymers derived directly from the polymerization of monomers containing the prenyl ether functional group are not prominently described. mdpi.comnih.govosti.gov
Vi. Academic Applications in Advanced Organic Synthesis and Materials Science
Role as Key Synthetic Intermediates
In synthetic organic chemistry, the utility of a compound is often measured by its ability to be transformed into other, more valuable substances. Prenyl methyl ether excels in this role, acting as a versatile precursor for a wide range of organic molecules.
Precursors for the Synthesis of Isoprenoids (e.g., Citral, Vitamins A and E, Carotenoids via Prenyl Alcohol)
Isoprenoids, also known as terpenes, are a large and diverse class of naturally occurring organic chemicals. nih.gov The fundamental building block for all isoprenoids is the five-carbon isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net In laboratory and industrial synthesis, methyl 3-methyl-2-butenyl (B1208987) ether provides a convenient source for this essential C5 unit. The ether can be cleaved to produce prenyl alcohol (3-methyl-2-buten-1-ol), a key intermediate for building larger isoprenoid structures.
This conversion is pivotal for the industrial production of several important chemicals. For instance, prenyl alcohol is a precursor in some synthetic routes to citral, an acyclic monoterpene aldehyde with a strong lemon scent. wikipedia.orggoogle.com Citral is not only a major component in the flavor and fragrance industry but is also a crucial starting material for the large-scale synthesis of Vitamin A, Vitamin E, and carotenoids like lycopene. wikipedia.orgnih.gov The construction of these larger molecules from prenyl alcohol involves sequential additions of the C5 unit and various rearrangement and coupling reactions.
Table 1: Key Isoprenoids Synthesized from Prenyl Precursors
| Precursor | Key Intermediate | Final Product(s) | Significance |
| Methyl 3-methyl-2-butenyl ether | Prenyl alcohol | Citral | Flavor/Fragrance, Precursor to Vitamins wikipedia.orggoogle.com |
| Prenyl alcohol | Geraniol, Nerol | Vitamin A | Essential Nutrient, Vision, Immune Function wikipedia.org |
| Prenyl alcohol | Phytol, Geranylgeraniol | Vitamin E | Antioxidant wikipedia.org |
| Prenyl alcohol | Lycopene, β-Carotene | Carotenoids | Pigments, Antioxidants, Vitamin A Precursor wikipedia.orgnih.gov |
Building Blocks for Complex Organic Molecules, Including Agrochemicals and Pharmaceuticals
The introduction of a prenyl group into a molecule, a process known as prenylation, can significantly alter its biological activity. numberanalytics.com This modification often increases the hydrophobicity of the compound, which can enhance its ability to interact with biological membranes and protein targets. numberanalytics.comnumberanalytics.com As a result, this compound is a valuable building block for creating novel agrochemicals and pharmaceuticals. arkema.comnih.gov
In the development of agrochemicals, prenylated compounds have been explored for their potential as herbicides and insecticides. nih.gov In the pharmaceutical realm, prenylation is a common strategy in drug discovery to improve the potency and pharmacokinetic properties of lead compounds. numberanalytics.com A wide variety of natural and synthetic compounds with antimicrobial, anti-inflammatory, and anticancer properties feature the prenyl motif. numberanalytics.com
Synthetic Routes to Bioactive Natural Products and Analogs
Nature provides a vast library of bioactive compounds, many of which are prenylated. researchgate.netgoogle.comrsc.org These include various classes of molecules such as flavonoids, alkaloids, and stilbenoids. numberanalytics.comresearchgate.netnih.gov The synthesis of these natural products in the laboratory, as well as the creation of structurally similar analogs to probe and improve biological function, frequently utilizes prenylating agents derived from this compound. nih.gov
Synthetic chemists employ various methods, such as C-prenylation, to attach the isoprenoid side-chain to different molecular scaffolds. numberanalytics.comnih.gov These synthetic efforts are crucial for providing larger quantities of rare natural products for biological testing and for developing new therapeutic agents. Studies have shown that the addition of a prenyl group can significantly enhance the anti-inflammatory potential of compounds like stilbenoids. nih.gov
Catalysis and Ligand Design
The application of this compound and its derivatives extends into the sophisticated area of asymmetric catalysis, where the goal is to create specific stereoisomers of a chiral molecule.
Investigations into Chiral Synthesis Involving Prenyl Diazoacetate Derivatives
In the field of asymmetric synthesis, chiral catalysts are used to control the three-dimensional arrangement of atoms in a newly formed molecule. youtube.comyoutube.comyoutube.com This control is critical in pharmacology, as different enantiomers of a drug can have vastly different biological effects. Researchers have explored the use of prenyl diazoacetate, a reagent derived from the prenyl group, in asymmetric cyclopropanation reactions. When used with chiral transition metal catalysts (e.g., based on rhodium or copper), prenyl diazoacetate can be used to create chiral cyclopropanes with high enantioselectivity. The prenyl portion of the reagent can influence the stereochemical outcome and can be subsequently modified, making it a useful tool in the synthesis of complex chiral molecules. youtube.comyoutube.com
Development of Functional Materials
The structural properties of the prenyl group also suggest potential applications in materials science, an area that is currently being explored. The carbon-carbon double bond within the this compound molecule offers a reactive site for polymerization. This opens up the possibility of creating novel polymers with the prenyl group as a repeating unit or as a pendant side chain. The incorporation of the branched and flexible prenyl group could be used to tailor the physical properties of materials, such as their thermal stability, mechanical strength, and solubility. While this remains an emerging field of study, the use of prenyl-containing monomers is a promising strategy for the design of new functional polymers and advanced materials.
Monomers for Specialty Polymers and Resins with Tunable Properties
This compound can serve as a monomer in the synthesis of specialty polymers, where properties can be tailored through various polymerization strategies. The primary method for polymerizing vinyl ethers is cationic polymerization, a process initiated by a cationic species that reacts with the electron-donating alkene. wikipedia.org The reactivity and resulting polymer properties are highly sensitive to the choice of initiator, solvent, and reaction conditions. nih.gov
Living cationic polymerization techniques, in particular, offer precise control over the polymer's molecular weight, dispersity (Đ), and end-group functionalities. wikipedia.org This control is fundamental to tuning the material's properties. For instance, by carefully selecting the initiator system, such as a combination of a protonic acid and a Lewis acid, the polymerization of vinyl ethers can proceed in a living manner, yielding well-defined polymers. nih.govnih.gov
The properties of polymers derived from this compound can be tuned by several methods, drawing parallels from studies on other vinyl ethers and isoprenoid monomers:
Copolymerization: Introducing a comonomer into the polymerization process is a powerful tool for modifying polymer properties. researchgate.net By copolymerizing this compound with other vinyl monomers (e.g., other vinyl ethers, styrenes), the glass transition temperature (Tg), solubility, and mechanical properties of the resulting copolymer can be systematically adjusted. mdpi.com The disparate reactivity ratios between different monomers can lead to the formation of gradient or block copolymers, further diversifying the accessible material properties. researchgate.net
Stereochemistry: The stereoregularity, or tacticity, of the polymer chain significantly influences its physical properties. nsf.gov While atactic (random) poly(vinyl ether)s are typically amorphous, isotactic (stereoregular) versions can be semi-crystalline, exhibiting improved thermomechanical properties. nsf.gov The development of chiral counterions in cationic polymerization has enabled catalyst-controlled stereoselective polymerization of vinyl ethers, a strategy that could be applied to this compound to produce materials with enhanced strength and thermal stability. nsf.gov
Molecular Weight Control: As demonstrated in the polymerization of isoprene (B109036), controlling the molecular weight and its distribution is crucial for achieving desired mechanical and thermal properties. rsc.orgacs.org Higher molecular weight generally leads to enhanced strength and toughness. Living polymerization techniques would allow for the precise targeting of molecular weight for poly(this compound).
Research on the polymerization of isoprene, a structural relative of the butenyl group in the target monomer, shows how catalyst systems and reaction temperature can be manipulated to control monomer enchainment (e.g., cis-1,4 vs. trans-1,4 vs. 3,4-addition) and thus the final properties of the polymer. rsc.org This highlights the potential for fine-tuning the microstructure and, consequently, the performance of polymers derived from this compound.
Table 1: Influence of Polymerization Parameters on Polymer Properties (Based on Analogous Systems)
| Parameter | Method of Tuning | Expected Effect on Polymer Properties | Reference |
| Composition | Copolymerization with other vinyl monomers | Adjusts glass transition temperature (Tg), mechanical strength, and solubility. | researchgate.netmdpi.com |
| Stereochemistry | Use of chiral catalysts/counterions | Controls tacticity, potentially inducing crystallinity and enhancing thermal and mechanical properties. | nsf.gov |
| Molecular Weight | Control via living polymerization techniques | Influences tensile strength, toughness, and viscosity. | rsc.orgacs.org |
| Monomer Enchainment | Selection of catalyst and reaction temperature | Modifies the polymer backbone microstructure, affecting physical and thermal properties. | rsc.org |
Fabrication of Photosensitive and Thermosetting Polymer Systems
The reactivity of the vinyl ether group makes this compound a candidate for the fabrication of both photosensitive and thermosetting polymer systems. These materials are formed by creating a cross-linked, three-dimensional polymer network.
Photosensitive Systems:
Photoinitiated cationic polymerization is a key technology for curing coatings, inks, and adhesives, often under ambient conditions. researchgate.net This process uses a photoinitiator that, upon exposure to light (typically UV), generates a strong acid that initiates the cationic polymerization of reactive monomers like vinyl ethers. researchgate.netrsc.org
Mechanism: Onium salts, such as diaryliodonium or triarylsulfonium salts, are common photoinitiators. researchgate.net When irradiated, they undergo photolysis to produce a Brønsted acid that protonates the vinyl ether double bond, starting the polymerization and cross-linking process. researchgate.netrsc.org
Advantages: This method offers excellent spatial and temporal control over the curing process, as the polymerization only occurs in areas exposed to light. cornell.edu Cationic photopolymerizations are also not inhibited by oxygen, unlike free-radical systems, which is a significant advantage for many applications. researchgate.net
Application: this compound, potentially in formulation with other monomers like epoxides or multifunctional vinyl ethers, could be used to create photosensitive resins. google.com The resulting cross-linked films are expected to exhibit properties typical of poly(vinyl ether) networks, such as good adhesion and chemical resistance.
Thermosetting Systems:
Thermosetting resins are polymers that are cured by heat to form a rigid, infusible, and insoluble network. google.com The unsaturated nature of this compound allows it to be incorporated into thermoset formulations.
Curing Chemistry: The monomer can be homopolymerized or copolymerized with other unsaturated compounds (e.g., unsaturated polyesters, acrylates) or epoxy resins. google.comgoogle.com In these systems, a thermal initiator is used to generate the cationic species or radicals that drive the cross-linking reaction.
Tunable Properties: The properties of the final thermoset, such as its glass transition temperature (Tg), stiffness, and thermal stability, can be tailored by adjusting the composition of the resin formulation. For example, copolymerizing with rigid monomers would increase the Tg, while incorporating flexible monomers would enhance toughness. The cross-link density, controlled by the functionality of the monomers and the curing conditions, is a critical parameter for tuning the final mechanical properties. acs.org
Vitrimers: A more advanced application is in the development of vitrimers, a class of thermosets that can be reprocessed and reshaped at elevated temperatures due to dynamic covalent bonds in their network. acs.org By incorporating monomers that can participate in exchange reactions, such as transesterification, thermosets based on ethers and esters can be designed with these healable or reprocessable properties. acs.orgnih.gov
Table 2: Comparison of Curing Methods for Polymer Systems (Based on Analogous Monomers)
| Curing Method | Trigger | Key Components | Potential Advantages for a System with this compound | Reference |
| Photoinitiation | UV/Visible Light | Monomer, Photoinitiator (e.g., onium salt) | Spatial and temporal control, oxygen insensitivity, rapid curing at ambient temperature. | researchgate.netresearchgate.netrsc.org |
| Thermal Curing | Heat | Monomer, Thermal Initiator, Comonomers (e.g., unsaturated polyesters) | Forms robust, chemically resistant thermoset networks; suitable for bulk material fabrication. | google.compolymerinnovationblog.com |
| Dynamic Curing (Vitrimers) | Heat | Monomer, Dynamic Cross-linker, Transesterification Catalyst | Creates reprocessable and potentially self-healing thermoset materials. | acs.orgnih.gov |
Vii. Environmental Fate and Abiotic Behavior in Academic Research
Aquatic and Terrestrial Fate Mechanisms
When methyl 3-methyl-2-butenyl (B1208987) ether enters aquatic or terrestrial environments, its fate is governed by processes such as hydrolysis and sorption.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For ethers, this process is generally slow under neutral pH conditions found in most natural waters. nih.gov However, the presence of an allylic ether linkage in methyl 3-methyl-2-butenyl ether suggests a potential for enhanced hydrolysis under acidic conditions. organic-chemistry.orggoogle.com
The acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water. This would result in the cleavage of the ether bond to produce 3-methyl-2-buten-1-ol (B147165) and methanol (B129727). While this reaction can occur, its rate in the environment is expected to be slow compared to atmospheric degradation, suggesting that hydrolysis is not a major removal pathway unless in specific acidic environments. nih.gov
Table 2: General Hydrolysis Characteristics of Ethers
| Compound Class | General Reactivity | Typical Products | Environmental Significance |
| Aliphatic Ethers | Generally stable | Alcohols | Low, except in highly acidic conditions |
| Allylic Ethers | More reactive than aliphatic ethers, especially under acidic conditions | Allylic alcohol and corresponding alcohol | Potentially significant in acidic waters |
The movement of this compound through soil and its partitioning between water and sediment are influenced by sorption processes. As a moderately nonpolar organic compound, it is expected to exhibit some degree of sorption to soil organic matter and mineral surfaces. epa.gov The extent of this sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).
Compounds with low water solubility and high octanol-water partition coefficients (Kow) tend to have higher Koc values and are more likely to be sorbed to soil and sediment, which would retard their transport in groundwater. epa.gov The mobility of this compound in soil will therefore be dependent on the organic carbon content of the soil; higher organic carbon content will lead to greater sorption and reduced mobility. dtic.mil In the vadose (unsaturated) zone, its volatility will also play a significant role in its transport.
Modeling of Environmental Persistence and Distribution
In the absence of extensive experimental data for every chemical, environmental fate models are crucial tools for predicting the persistence and distribution of compounds like this compound. ascelibrary.orgca.govnjit.edunih.gov These models use a combination of a chemical's physical-chemical properties and environmental parameters to estimate its behavior.
Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate key environmental fate parameters, such as atmospheric oxidation rates and partition coefficients, based on the molecule's structure. researchgate.netnih.gov For instance, the atmospheric lifetime of a VOC can be estimated from its calculated reaction rate constant with •OH radicals. nih.gov
Stability under Diverse Environmental Conditions (e.g., Air Exposure)
The principal degradation pathway for organic compounds in the troposphere is through reaction with hydroxyl radicals (•OH), which are generated photochemically in the presence of sunlight. The unsaturated nature of this compound makes the double bond a primary target for attack by •OH radicals. This type of reaction is typically fast and leads to the formation of various degradation products.
Research on other unsaturated ethers and compounds with similar structural motifs, such as allylic ethers and other volatile organic compounds (VOCs) with a 3-methyl-2-butenyl group, supports the likelihood of rapid atmospheric degradation. For instance, studies on the atmospheric fate of unsaturated ketoethers have demonstrated their reaction with hydroxyl radicals, leading to the formation of smaller, oxygenated products researchgate.net.
The atmospheric lifetime of this compound is expected to be relatively short due to its high reactivity with •OH radicals. By analogy with other alkenes and unsaturated ethers, it is unlikely to persist in the atmosphere for extended periods, thus limiting its potential for long-range transport.
Inferred Atmospheric Degradation Pathways:
The reaction of this compound with hydroxyl radicals is expected to proceed via two main pathways:
Addition to the Double Bond: The •OH radical can add to either carbon of the C=C double bond, forming a radical intermediate. This is typically the dominant pathway for alkenes. The subsequent reactions of this radical intermediate with molecular oxygen (O₂) would lead to the formation of peroxy radicals, which can then undergo further reactions to form stable degradation products such as aldehydes, ketones, and other oxygenated compounds. Based on studies of structurally similar compounds like 3-methyl-2-butenal, potential products could include acetone (B3395972) and glyoxal (B1671930) sigmaaldrich.com.
The stability of allylic ethers can also be influenced by other atmospheric oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃), particularly during nighttime. However, the reaction with •OH radicals during the day is typically the most significant atmospheric sink for such compounds.
Given the lack of direct experimental data, the following tables present findings for structurally analogous compounds to provide a scientifically informed estimation of the potential atmospheric behavior of this compound.
Table 1: Rate Coefficients for the Reaction of Structurally Similar Compounds with OH Radicals
| Compound | Rate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹ | Reference |
| (E)-4-methoxy-3-buten-2-one | (1.41 ± 0.11) x 10⁻¹⁰ | researchgate.net |
| 3-methyl-2-butenal | (6.21 ± 0.18) x 10⁻¹¹ | sigmaaldrich.com |
| 3-methylfuran | (1.13 ± 0.22) x 10⁻¹⁰ | copernicus.org |
| 3-methoxy-3-methyl-1-butanol | (1.64 ± 0.18) x 10⁻¹¹ | researchgate.net |
Table 2: Observed Degradation Products from the OH Radical-Initiated Oxidation of Structurally Similar Compounds
| Original Compound | Degradation Products | Molar Yield (%) | Reference |
| 3-methyl-2-butenal | Glyoxal | 40 ± 3 | sigmaaldrich.com |
| Acetone | 74 ± 6 | sigmaaldrich.com | |
| 2-hydroxy-2-methylpropanal | 4.6 ± 0.7 | sigmaaldrich.com | |
| CO₂ | 30-39 | sigmaaldrich.com | |
| 3-methylfuran | 2-methylbutenedial, 3-methyl-2,5-furanodione, hydroxy-methylfuranones | Not specified | copernicus.org |
| 3-methoxy-3-methyl-1-butanol | Acetone | 3 ± 1 | researchgate.net |
| Methyl acetate | 35 ± 9 | researchgate.net | |
| Glycolaldehyde | 13 ± 3 | researchgate.net | |
| 3-methoxy-3-methylbutanal | 33 ± 7 | researchgate.net |
The data presented for analogous compounds strongly suggest that this compound would be readily degraded in the atmosphere, primarily through reactions initiated by hydroxyl radicals. The resulting products would likely be smaller, oxygenated volatile organic compounds. Its persistence in air is expected to be low, with an atmospheric lifetime on the order of hours to a few days.
Viii. Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Reaction Pathways and Mechanisms
While classical ether synthesis methods like the Williamson ether synthesis are well-established for compounds such as methyl 3-methyl-2-butenyl (B1208987) ether, future research will likely focus on discovering and elucidating more sophisticated and unconventional reaction pathways. masterorganicchemistry.comvulcanchem.comyoutube.com The prenyl moiety is particularly ripe for exploration beyond simple etherification.
One promising avenue is the investigation of metal-catalyzed reactions. For instance, palladium-catalyzed hydroalkoxylation of dienes offers a regioselective route to allylic ethers and could be adapted for novel syntheses involving the prenyl group. organic-chemistry.org Another area of interest is the Claisen rearrangement of aryl prenyl ethers, a mild process that can be used to introduce the prenyl group onto aromatic rings, a strategy that could be reversed or modified for methyl 3-methyl-2-butenyl ether. nih.gov
Furthermore, the reaction of the ether's double bond could be exploited in greater detail. While acid-catalyzed cleavage is a known reaction for ethers, often requiring harsh conditions, developing milder and more selective cleavage methods would be advantageous. masterorganicchemistry.commasterorganicchemistry.com Exploring reactions such as catalytic asymmetric dearomative prenylations could lead to the synthesis of complex chiral molecules starting from simple aromatic precursors and a prenyl source. researchgate.net The development of net reductive etherifications that avoid the use of harsh hydrides by using phosphine-mediated reactions represents another innovative direction. nih.gov
| Potential Reaction Type | Description | Potential Outcome |
| Metal-Catalyzed Cross-Coupling | Reactions involving transition metals (e.g., Palladium, Nickel) to form new C-C or C-heteroatom bonds at the prenyl unit. | Functionalized ethers with extended carbon chains or new functional groups. |
| Asymmetric Catalysis | Enantioselective transformations of the prenyl double bond, such as epoxidation or dihydroxylation. | Chiral building blocks for the synthesis of complex natural products and pharmaceuticals. |
| Rearrangement Reactions | Controlled rearrangements of the prenyl group, potentially initiated by acid or metal catalysts. nih.gov | Isomeric ethers with different connectivity and potential applications. |
| Polymerization | Controlled polymerization initiated at the double bond of the prenyl group. | Novel polymers with unique properties derived from the prenyl monomer. |
Development of Advanced Spectroscopic and In Situ Monitoring Techniques
A deeper understanding of the reaction dynamics of this compound necessitates the application and development of advanced analytical methods. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation of ethers, more advanced methods are needed to probe reaction mechanisms in real-time. fiveable.me
In situ monitoring techniques are particularly valuable for studying transient intermediates and understanding reaction kinetics. spectroscopyonline.com Raman spectroscopy, for example, can be used for quantitative, real-time monitoring of etherification reactions, providing valuable process understanding, especially in heterogeneous reaction systems. acs.org This technique allows for the tracking of reactant consumption and product formation without the need for sample extraction, which is crucial for studying fast or sensitive reactions.
Future research could focus on applying a suite of advanced spectroscopic tools to study reactions involving this compound. datanose.nllibretexts.orgresearchgate.net Time-resolved spectroscopy could be employed to detect short-lived intermediates in photochemical or thermally induced reactions. The combination of spectroscopic data with computational modeling will be essential for a complete picture of the reaction landscape.
| Spectroscopic Technique | Application | Information Gained |
| In Situ Raman Spectroscopy | Real-time monitoring of synthesis and subsequent reactions. acs.org | Reaction kinetics, endpoint determination, detection of intermediates. |
| In Situ Infrared (IR) Spectroscopy | Tracking changes in functional groups during a reaction. spectroscopyonline.com | Information on bond formation and breaking, reaction progress. |
| 2D NMR Spectroscopy | Detailed structural analysis of complex reaction products. | Connectivity and spatial relationships of atoms in novel molecules. |
| Mass Spectrometry with Soft Ionization | Identification of reaction intermediates and products. | Molecular weight and fragmentation patterns for structural confirmation. |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthesis
ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying major products and potential side products. neurips.ccacs.org This approach can significantly reduce the number of trial-and-error experiments required in the lab. For instance, an ML model could predict the regioselectivity and stereoselectivity of an addition reaction to the double bond of this compound under different catalytic conditions.
| AI/ML Application | Objective | Potential Impact |
| Reactivity Prediction | To forecast the outcome of reactions involving this compound under various conditions. rsc.orgresearchgate.net | Accelerated discovery of new reactions and optimization of reaction conditions. |
| Retrosynthesis Planning | To design multi-step synthetic routes to complex molecules containing the prenyl ether moiety. nih.govresearchgate.net | More efficient and innovative approaches to the synthesis of functional molecules. |
| Catalyst Design | To identify or design optimal catalysts for specific transformations of the prenyl ether. | Increased reaction efficiency, selectivity, and sustainability. |
| Property Prediction | To predict the physicochemical and biological properties of novel derivatives based on their structure. | Faster screening of candidate molecules for specific applications. |
Sustainable and Atom-Economical Synthetic Approaches for Prenyl Ethers
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For prenyl ethers like this compound, future research will emphasize the development of sustainable and atom-economical synthetic routes that minimize waste and environmental impact.
This includes the use of eco-friendly catalysts, such as those derived from abundant and non-toxic metals or even biocatalysts. mdpi.com The development of catalytic reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key goal. orgsyn.org For example, direct addition reactions to the prenyl double bond would be more atom-economical than substitution reactions that generate stoichiometric byproducts.
| Sustainable Strategy | Description | Benefit |
| Green Catalysis | Utilizing catalysts that are non-toxic, recyclable, and highly efficient. mdpi.com | Reduced environmental impact and lower process costs. |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. orgsyn.org | Minimized waste generation. |
| Renewable Feedstocks | Using starting materials derived from renewable resources instead of fossil fuels. | Reduced carbon footprint and enhanced sustainability. |
| Alternative Energy Sources | Employing microwave or photochemical methods to drive reactions more efficiently. | Reduced energy consumption and potentially novel reactivity. |
Rational Design and Synthesis of New Functional Molecules and Materials Based on the Prenyl Ether Scaffold
The prenyl ether moiety is a versatile building block that can be incorporated into a wide range of functional molecules and materials. mdpi.com The presence of both an ether linkage and a reactive double bond allows for diverse chemical modifications. Future research in this area will focus on the rational design and synthesis of novel compounds with tailored properties for specific applications.
In materials science, the prenyl group can act as a monomer for polymerization, leading to the creation of new polymers with potentially interesting thermal, mechanical, or optical properties. youtube.commdpi.com The ether linkage can provide flexibility to the polymer backbone. By copolymerizing this compound with other monomers, a wide range of material properties can be accessed.
In the realm of fine chemicals and biologically active molecules, the prenyl ether scaffold is found in numerous natural products. researchgate.netnih.gov The targeted synthesis of analogues of these natural products, as well as entirely novel structures, could lead to the discovery of new therapeutic agents or agrochemicals. The ability to functionalize both the aromatic ring (if present) and the prenyl side chain provides a high degree of modularity for creating molecular diversity. nih.gov
| Application Area | Design and Synthesis Goal | Example of Potential Product |
| Materials Science | To create novel polymers by exploiting the reactivity of the prenyl double bond. youtube.commdpi.com | Specialty polymers with tailored flexibility, thermal stability, or adhesive properties. |
| Medicinal Chemistry | To synthesize analogues of bioactive natural products containing the prenyl ether motif. nih.gov | New drug candidates with improved efficacy or pharmacokinetic properties. |
| Agrochemicals | To design and synthesize new pesticides or herbicides based on the prenyl ether scaffold. | More effective and environmentally benign crop protection agents. |
| Fragrance and Flavor | To create new fragrance and flavor compounds by modifying the prenyl ether structure. | Novel scents and tastes for the food and cosmetic industries. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-methyl-2-butenyl ether, and how do reaction conditions influence yield?
- Methodology : A common route involves alkylation using 3-methyl-2-butenyl bromide (or chloride) with a methylating agent (e.g., methyl iodide) under basic conditions. For example, Cs₂CO₃ in acetone at elevated temperatures promotes efficient ether formation .
- Key Variables : Reaction time, solvent polarity, and base strength critically affect yield. Prolonged heating in polar aprotic solvents (e.g., acetone) enhances nucleophilic substitution efficiency.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H NMR identifies vinyl protons (δ 4.8–5.2 ppm for allylic ethers) and methyl groups (δ 1.6–1.8 ppm for geminal dimethyl). ¹³C NMR confirms ether linkage (δ 60–70 ppm for C-O) .
- IR : Stretching vibrations at ~1100 cm⁻¹ (C-O-C) and ~1640 cm⁻¹ (C=C) validate structure .
- GC-MS : Molecular ion peaks at m/z 114 (C₆H₁₀O) and fragmentation patterns confirm purity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE and Engineering Controls : Use safety goggles, nitrile gloves, and impervious lab coats. Ensure fume hoods for ventilation to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction optimization address low yields in the synthesis of this compound?
- Design of Experiments (DoE) : Screen bases (e.g., KOH vs. Cs₂CO₃) and solvents (polar vs. nonpolar) to identify optimal conditions. For example, Cs₂CO₃ in acetone improves alkylation efficiency due to its mild basicity and solubility .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions, though this requires rigorous moisture/oxygen exclusion .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions. The allylic ether group’s LUMO energy indicates susceptibility to nucleophilic attack .
- Molecular Dynamics : Simulate solvent effects on transition states to optimize reaction pathways .
Q. How do contradictory reports on the compound’s physical properties (e.g., boiling point) arise, and how can they be resolved?
- Data Analysis : Discrepancies often stem from purity issues or measurement techniques. Compare DSC (differential scanning calorimetry) data for melting points and GC retention times across studies .
- Standardization : Use NIST-certified reference materials for calibration to minimize instrumental variability .
Q. What metabolomic approaches identify degradation products of this compound in environmental studies?
- LC-HRMS : High-resolution mass spectrometry detects metabolites like 3-methyl-2-butenol (via ether cleavage) and oxidized derivatives. Negative ionization mode enhances sensitivity for polar metabolites .
- Isotopic Labeling : Track ¹³C-labeled ethers in microbial degradation assays to map metabolic pathways .
Methodological Challenges and Solutions
Q. What strategies mitigate volatility-related losses during purification?
- Distillation : Use short-path distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) to minimize thermal decomposition .
- Chromatography : Employ flash chromatography with silica gel and hexane/ethyl acetate gradients (95:5) for high recovery .
Q. How can researchers validate the absence of regioisomers in synthetic batches?
- 2D NMR : NOESY correlations confirm spatial proximity of methyl and vinyl groups, ruling out alternative structures .
- X-ray Crystallography : Single-crystal analysis provides definitive structural proof, though crystallization may require slow evaporation in hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
